2-(2-Hydroxyphenyl)-2h-benzotriazole
Overview
Description
2-(2-Hydroxyphenyl)-2H-benzotriazole is a chemical compound known for its unique photophysical properties, particularly its ability to undergo excited-state intramolecular proton transfer (ESIPT). This compound is widely studied for its applications in various fields, including materials science, biology, and chemistry. Its structure consists of a benzotriazole moiety attached to a hydroxyphenyl group, which plays a crucial role in its photophysical behavior.
Mechanism of Action
Target of Action
2-(2-Hydroxyphenyl)-2h-benzotriazole is primarily used in the field of fluorescence chemistry . Its primary targets are enzymes that trigger molecular transformations, leading to changes in its fluorescence properties .
Mode of Action
The compound exhibits a phenomenon known as Aggregation-Induced Emission (AIE) . In this process, the compound’s fluorescence properties are enhanced when it forms aggregates in solution . This property allows it to act as a fluorescent chemosensor , changing its emission properties in response to specific triggers .
Biochemical Pathways
The compound’s AIE properties are influenced by Excited-State Intramolecular Proton Transfer (ESIPT) . This process involves the transfer of a proton within the molecule during its excited state, leading to changes in its electronic structure and, consequently, its emission properties .
Result of Action
The result of the compound’s action is a change in its fluorescence properties. This change can be detected and measured, making the compound useful in various applications, such as enzyme-triggered molecular brachytherapy and as a fluorescent chemosensor .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as the solvent used . For example, the compound’s AIE and ESIPT properties can be regulated by changing the solvent, which affects the compound’s aggregation behavior and proton transfer dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-2H-benzotriazole typically involves the cyclization of o-aminophenol with o-nitrobenzyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzotriazole ring. The reaction conditions often include the use of strong acids such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)-2H-benzotriazole undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group before cyclization.
Substitution: The benzotriazole ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Halogenated and nitrated benzotriazole derivatives.
Scientific Research Applications
2-(2-Hydroxyphenyl)-2H-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its ESIPT properties, which make it useful in studying molecular interactions and dynamics.
Biology: Employed in bioimaging and as a sensor for detecting metal ions and pH changes in biological systems.
Medicine: Investigated for its potential use in photodynamic therapy and as a drug delivery agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyphenyl)benzoxazole
- 2-(2-Hydroxyphenyl)benzimidazole
- 2-(2-Hydroxyphenyl)benzothiazole
Comparison
2-(2-Hydroxyphenyl)-2H-benzotriazole is unique due to its benzotriazole moiety, which provides distinct photophysical properties compared to its analogs. For instance, 2-(2-Hydroxyphenyl)benzoxazole and 2-(2-Hydroxyphenyl)benzothiazole also exhibit ESIPT, but their emission wavelengths and quantum yields differ due to variations in their electronic structures. The benzotriazole derivative is particularly noted for its high fluorescence intensity and stability, making it a preferred choice in applications requiring robust photophysical performance.
Properties
IUPAC Name |
2-(benzotriazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-8-4-3-7-11(12)15-13-9-5-1-2-6-10(9)14-15/h1-8,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGQBLRYBUAASW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2N=C3C=CC=CC3=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60877078 | |
Record name | 2-(2H-Benzotriazol-2-yl)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60877078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10096-91-0 | |
Record name | 2-(2H-Benzotriazol-2-yl)-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60877078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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